3-Methoxy-4,5-dimethyl-1,2-oxazole
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Overview
Description
3-Methoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound with the molecular formula C6H9NO2. It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-4,5-dimethyl-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different functionalized oxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-Methoxy-4,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4,5-dimethyl-1,2-oxazole: Unique due to its specific substitution pattern.
3,5-Dimethyl-1,2-oxazole: Lacks the methoxy group, leading to different chemical properties.
4,5-Dimethyl-1,2-oxazole: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
This combination of substituents can enhance its biological activity and make it a valuable compound in various research fields .
Properties
IUPAC Name |
3-methoxy-4,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)9-7-6(4)8-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCWDCREVVZPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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